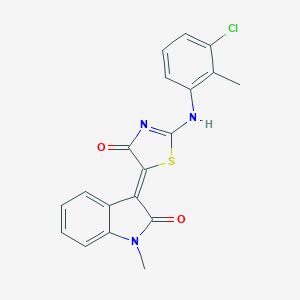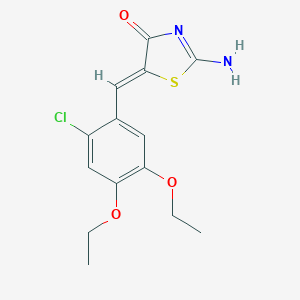![molecular formula C21H13F3N6O B308148 N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B308148.png)
N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a critical signaling molecule involved in various cellular processes, including immune cell activation and proliferation. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various autoimmune diseases and cancer.
Wirkmechanismus
N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine inhibits SYK by binding to its active site, thereby preventing its activation and downstream signaling. SYK is a critical signaling molecule involved in various cellular processes, including immune cell activation and proliferation. By inhibiting SYK, this compound can suppress immune cell activation and proliferation, leading to the attenuation of autoimmune responses and cancer progression.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit immune cell activation and proliferation, reduce inflammation, and induce apoptosis in cancer cells. This compound has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, its limited solubility and stability may pose challenges for certain experimental settings. Additionally, the proprietary nature of its synthesis method may limit its availability for research purposes.
Zukünftige Richtungen
Several future directions for N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine research can be identified. One potential avenue of research is to explore its efficacy in combination with other therapeutic agents, particularly in cancer therapy. Another potential direction is to investigate its potential as a therapy for other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthesis method is proprietary information, and only limited information is available in the public domain.
Wissenschaftliche Forschungsanwendungen
N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has been extensively studied in preclinical models for its potential therapeutic applications. Several studies have demonstrated its efficacy in inhibiting SYK-mediated signaling and immune cell activation in vitro and in vivo. This compound has shown promising results in animal models of autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown potential as a cancer therapy, particularly in hematological malignancies, such as lymphoma and leukemia.
Eigenschaften
Molekularformel |
C21H13F3N6O |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C21H13F3N6O/c22-21(23,24)13-5-3-4-12(10-13)17-9-8-14(31-17)11-25-29-20-27-19-18(28-30-20)15-6-1-2-7-16(15)26-19/h1-11H,(H2,26,27,29,30)/b25-11+ |
InChI-Schlüssel |
GHFCHNVUBDHMHJ-OPEKNORGSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-3-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B308066.png)
![Ethyl 4-[5-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B308068.png)
![5-(3,4-Dimethoxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308069.png)
![3-(Ethylthio)-6-(3-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308071.png)
![7-Acetyl-3-(pentylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308072.png)
![3-(Ethylsulfanyl)-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308073.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308074.png)
![7-Acetyl-6-(4-methoxy-3-methylphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308075.png)
![5-(3-Bromo-4,5-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308078.png)

![5-(5-Chloro-2-hydroxy-3-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308082.png)

